Ala6-SRIF-14-amide
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Overview
Description
Ala6-SRIF-14-amide is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 4 (SSTR4), and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala6-SRIF-14-amide involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ala6-SRIF-14-amide can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bridges between cysteine residues.
Reduction: Breaking disulfide bridges to yield free thiol groups.
Substitution: Modifying specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Typically performed using mild oxidizing agents like iodine or air oxidation.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Employing specific reagents for amino acid modification, such as carbodiimides for coupling reactions.
Major Products Formed
The primary products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation can lead to the formation of cyclic peptides with enhanced receptor binding affinity .
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cell signaling pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating conditions such as chronic pain, cancer, and endocrine disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Ala6-SRIF-14-amide exerts its effects by binding to somatostatin receptors, particularly SSTR4. This interaction inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently modulating various cellular processes. The compound also activates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Somatostatin-14: The natural form of somatostatin with similar receptor binding properties.
Octreotide: A synthetic analog with a longer half-life and enhanced stability.
Lanreotide: Another synthetic analog used in the treatment of acromegaly and neuroendocrine tumors.
Uniqueness
Ala6-SRIF-14-amide is unique due to its specific modifications, such as the substitution of alanine at position 6, which enhances its receptor binding affinity and stability compared to other analogs. This makes it a valuable tool for studying somatostatin receptor interactions and developing targeted therapies .
Properties
Molecular Formula |
C70H101N19O18S2 |
---|---|
Molecular Weight |
1560.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxamide |
InChI |
InChI=1S/C70H101N19O18S2/c1-36(73)59(96)77-32-55(94)79-53-35-109-108-34-52(58(75)95)87-67(104)51(33-90)86-70(107)57(39(4)92)89-66(103)48(28-41-19-9-6-10-20-41)85-69(106)56(38(3)91)88-62(99)46(24-14-16-26-72)80-65(102)49(29-42-31-76-44-22-12-11-21-43(42)44)83-64(101)47(27-40-17-7-5-8-18-40)82-60(97)37(2)78-63(100)50(30-54(74)93)84-61(98)45(81-68(53)105)23-13-15-25-71/h5-12,17-22,31,36-39,45-53,56-57,76,90-92H,13-16,23-30,32-35,71-73H2,1-4H3,(H2,74,93)(H2,75,95)(H,77,96)(H,78,100)(H,79,94)(H,80,102)(H,81,105)(H,82,97)(H,83,101)(H,84,98)(H,85,106)(H,86,107)(H,87,104)(H,88,99)(H,89,103)/t36-,37-,38?,39?,45-,46+,47+,48-,49-,50+,51-,52-,53-,56+,57+/m0/s1 |
InChI Key |
XOOYWFHODVEJSJ-XEOGGQMXSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)N)CO)C(C)O)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)N)CO)C(C)O)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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